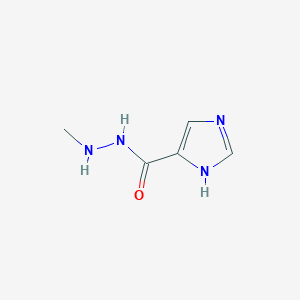

N'-Methyl-1H-imidazole-5-carbohydrazide

Description

Significance of Imidazole (B134444) and Carbohydrazide (B1668358) Scaffolds in Modern Heterocyclic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry. mdpi.com Its derivatives are integral to a vast array of biological processes and are found in numerous clinically important drugs. researchgate.net The versatility of the imidazole scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. mdpi.com This has led to the development of imidazole-containing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Similarly, the carbohydrazide functional group (-CONHNH2) is a crucial pharmacophore in drug discovery. ajgreenchem.com Hydrazides and their derivatives, hydrazones, are known to be versatile intermediates in the synthesis of various heterocyclic compounds. tubitak.gov.tr The carbohydrazide moiety is recognized for its hydrogen-bonding capabilities and its role as a linker, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. ajgreenchem.com Research has demonstrated that carbohydrazide derivatives possess a broad range of bioactivities, including antitubercular, antimalarial, and cytotoxic effects. nih.gov

The combination of these two powerful scaffolds in a single molecule, as seen in N'-Methyl-1H-imidazole-5-carbohydrazide, suggests a high potential for novel chemical entities with interesting biological profiles. The study of such hybrid molecules is a prominent theme in contemporary heterocyclic chemistry, aiming to explore synergistic effects and develop new therapeutic agents.

Research Context of this compound within Nitrogen-Containing Heterocycles

While direct and extensive research on this compound is limited in available scientific literature, the research context can be inferred from studies on closely related imidazole-5-carbohydrazide and benzimidazole-5-carbohydrazide derivatives. These studies provide a valuable platform for understanding the potential applications and synthetic strategies that could be applied to the target compound.

For instance, a general method for the synthesis of hydrazones from hydrazides involves reacting the carbohydrazide with a suitable carbonyl compound in a solvent like methanol (B129727) under reflux. who.int A common route to a carbohydrazide itself is through the reaction of a corresponding methyl ester with hydrazine (B178648) hydrate. who.int This suggests a plausible synthetic pathway for this compound, likely starting from methyl 1-methyl-1H-imidazole-5-carboxylate.

Research into derivatives of imidazole and benzimidazole (B57391) carbohydrazides has revealed significant biological activities. For example, various N'-substituted-2-(5-nitrofuran or 5-nitrothiophen-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their antimalarial, cytotoxic, and antitubercular activities. nih.gov Some of these compounds showed promising results as inhibitors of β-hematin formation, a crucial process in the malaria parasite's lifecycle. nih.gov Furthermore, other studies have focused on the synthesis and antiproliferative activity of new benzimidazole derivatives bearing a hydrazone moiety, with some compounds exhibiting significant cytostatic effects against various cancer cell lines. nih.gov

These findings underscore the importance of the imidazole-carbohydrazide framework as a template for the design of new bioactive molecules. Although specific research findings on this compound are not yet widely published, the established biological potential of its analogs places it as a compound of interest for future investigations in medicinal and materials chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

N'-methyl-1H-imidazole-5-carbohydrazide |

InChI |

InChI=1S/C5H8N4O/c1-6-9-5(10)4-2-7-3-8-4/h2-3,6H,1H3,(H,7,8)(H,9,10) |

InChI Key |

GWVMUITXTXWVNO-UHFFFAOYSA-N |

Canonical SMILES |

CNNC(=O)C1=CN=CN1 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of N Methyl 1h Imidazole 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N'-Methyl-1H-imidazole-5-carbohydrazide, providing detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The anticipated chemical shifts (δ) in a solvent like DMSO-d₆ would be:

Imidazole (B134444) Ring Protons (H-2 and H-4): The two protons on the imidazole ring are in different chemical environments. The proton at the C-2 position (between the two nitrogen atoms) is typically the most downfield, appearing as a singlet. The proton at the C-4 position would also be a singlet. Based on data for similar imidazole derivatives, their shifts are expected in the range of δ 7.5-8.5 ppm.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the imidazole nitrogen (N-1) would appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.

Hydrazide Protons (NH and NH₂): The hydrazide moiety has two types of protons: the secondary amine (NH) and the primary amine (NH₂). These protons are exchangeable and their signals can be broad. The C(=O)NH proton is expected to appear significantly downfield as a broad singlet, potentially around δ 9.0-10.0 ppm. The terminal NH₂ protons would likely appear as another broad singlet in the range of δ 4.0-5.0 ppm. The exact chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~8.0 - 8.5 | Singlet (s) |

| Imidazole H-4 | ~7.5 - 8.0 | Singlet (s) |

| N-CH₃ | ~3.7 - 4.0 | Singlet (s) |

| C(=O)NH | ~9.0 - 10.0 | Broad Singlet (br s) |

| NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected:

Carbonyl Carbon (C=O): The carbonyl carbon of the carbohydrazide (B1668358) group is the most deshielded and would appear significantly downfield, typically in the range of δ 160-170 ppm. mdpi.com

Imidazole Ring Carbons (C-2, C-4, C-5): The three carbons of the imidazole ring would have characteristic shifts. C-2 is generally found around δ 135-145 ppm. C-5, being attached to the electron-withdrawing carbohydrazide group, would be downfield, while C-4 would be slightly more upfield.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear in the aliphatic region, typically around δ 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~160 - 170 |

| Imidazole C-2 | ~135 - 145 |

| Imidazole C-5 | ~130 - 140 |

| Imidazole C-4 | ~120 - 130 |

| N-CH₃ | ~30 - 35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomerism Studies

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, significant J-coupling is not expected between the isolated protons on the ring and the methyl group, so strong cross-peaks would be minimal. However, it can be used to confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be essential for definitively linking the proton signals to their respective carbon atoms: the H-2 signal to C-2, H-4 to C-4, and the N-CH₃ protons to the N-CH₃ carbon.

The N-CH₃ protons showing a correlation to the imidazole ring carbons C-2 and C-5.

The imidazole proton H-4 showing correlations to C-2 and C-5.

The imidazole proton H-2 showing correlations to C-4 and C-5.

The C(=O)NH proton showing correlations to the carbonyl carbon (C=O) and the imidazole C-5.

These correlations would confirm the substitution pattern of the imidazole ring and the attachment of the carbohydrazide group at the C-5 position.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations

FTIR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

Identification of Characteristic Functional Group Vibrational Modes (Imidazole Ring, Carbonyl, Amine, Hydrazide N-H)

The FTIR spectrum of this compound would display several characteristic absorption bands.

N-H Stretching: The hydrazide group contains N-H bonds that give rise to distinct stretching vibrations. The NH₂ group typically shows two bands (symmetric and asymmetric stretching) in the 3200-3400 cm⁻¹ region. The secondary amide (C(=O)NH) N-H stretch is expected as a single band around 3300 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is one of the most prominent features and is expected in the region of 1640-1680 cm⁻¹. nih.gov

N-H Bending (Amide II band): The bending vibration of the N-H bond coupled with C-N stretching is expected to appear around 1550-1620 cm⁻¹.

Imidazole Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (NH₂) | 3200 - 3400 | Medium-Strong |

| N-H Stretch (Amide) | ~3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1550 - 1620 | Medium-Strong |

| Imidazole C=N, C=C Stretch | 1400 - 1600 | Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the imidazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of the compound. For this compound (C₅H₈N₄O), the molecular weight is 140.15 g/mol .

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 140.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of the terminal amino group (•NH₂): Resulting in a fragment ion at m/z 124.

Loss of the entire hydrazide group (•N₂H₃): Leading to a fragment at m/z 109.

Cleavage of the bond between the imidazole ring and the carbonyl group: This would generate an acylium ion [C₄H₅N₂CO]⁺ at m/z 109 and a 1-methyl-1H-imidazole cation [C₄H₅N₂]⁺ at m/z 81. The ion at m/z 81, corresponding to the stable N-methylated imidazole ring, is expected to be a prominent peak.

Loss of CO: Fragmentation of the acylium ion (m/z 109) by loss of carbon monoxide would lead to the N-methyl imidazole cation at m/z 81.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| 140 | [M]⁺• (Molecular Ion) |

| 124 | [M - NH₂]⁺ |

| 109 | [M - N₂H₃]⁺ or [C₄H₅N₂CO]⁺ |

| 81 | [1-Methyl-1H-imidazole]⁺ |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. Although a specific, publicly available single-crystal X-ray diffraction study for this compound was not identified, this section will detail the expected structural features and analytical approaches by drawing upon established crystallographic data from closely related imidazole and carbohydrazide analogues.

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound and Analogues

Single Crystal X-ray Diffraction (SCXRD) analysis would provide the absolute structure of this compound, yielding precise bond lengths, bond angles, and torsion angles. For a molecule of this nature, the imidazole ring is expected to be essentially planar, a common feature in imidazole derivatives. nih.govresearchgate.net The N'-methyl-carbohydrazide moiety would likely exhibit a specific conformation influenced by intramolecular hydrogen bonding and steric effects.

The crystal system and space group would be determined, along with the unit cell dimensions. Based on analyses of analogous compounds, such as 1,5-bis(((1H-imidazol-3-ium)-2-yl)methylene)carbonohydrazide monochloride monohydrate and other simple imidazole derivatives, a monoclinic or orthorhombic crystal system is plausible. nih.govresearchgate.net The asymmetric unit might contain one or more independent molecules, which could display subtle conformational differences. nih.govnih.gov

Below is a representative table of crystallographic data that could be expected for a compound in this class.

| Parameter | Expected Value / Type |

|---|---|

| Chemical Formula | C₅H₈N₄O |

| Formula Weight | 140.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7.3 |

| b (Å) | ~ 13.2 |

| c (Å) | ~ 9.8 |

| β (°) | ~ 102 |

| Volume (ų) | ~ 930 |

| Z (Molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~ 1.35 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking, Van der Waals Forces)

The supramolecular architecture of crystalline this compound would be dictated by a combination of strong and weak intermolecular interactions. The presence of both hydrogen bond donors (the N-H groups of the hydrazide) and acceptors (the carbonyl oxygen and the sp²-hybridized imidazole nitrogen) suggests that hydrogen bonding would be the dominant force in the crystal packing. nih.gov

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| N–H···O | ~ 0.86 | ~ 2.02 | ~ 2.88 | ~ 170 |

| N–H···N | ~ 0.87 | ~ 2.10 | ~ 2.97 | ~ 175 |

π-π Stacking: Aromatic imidazole rings of adjacent molecules may engage in π-π stacking interactions. nih.gov These interactions, while weaker than hydrogen bonds, contribute significantly to the cohesion of the crystal lattice, typically occurring where rings are arranged in a parallel or offset face-to-face manner.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Close contacts, such as hydrogen bonds, appear as distinct red areas on the dnorm map.

The analysis can be decomposed into a 2D "fingerprint plot," which provides a quantitative summary of the types of intermolecular contacts and their relative prevalence. For a molecule like this compound, the fingerprint plot is expected to be dominated by contributions from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov The sharp "spikes" in the plot for O···H and N···H contacts correspond to the strong, directional hydrogen bonds, while the more diffuse regions represent weaker van der Waals interactions.

| Contact Type | Contribution (%) |

|---|---|

| H···H | ~ 45 - 50% |

| O···H / H···O | ~ 25 - 30% |

| C···H / H···C | ~ 15 - 20% |

| N···H / H···N | ~ 5 - 10% |

| C···C | ~ 2 - 5% |

Three-Dimensional Energy Frameworks for Crystal Packing Insights

To further understand the energetics of the crystal packing, three-dimensional energy frameworks can be calculated using computational methods. This analysis quantifies the interaction energies between pairs of molecules within the crystal lattice and visualizes the results as a network of cylinders connecting the centroids of interacting molecules. The radius of each cylinder is proportional to the magnitude of the interaction energy.

Reactivity Profiles and Chemical Applications of N Methyl 1h Imidazole 5 Carbohydrazide

Acidity and Basicity Properties of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The basicity stems from the pyridine-like sp2 hybridized nitrogen atom, which has a lone pair of electrons available to accept a proton. The acidity is attributed to the pyrrole-like nitrogen, which bears a hydrogen atom that can be donated. In the case of N'-Methyl-1H-imidazole-5-carbohydrazide, the nitrogen at position 1 (N1) is substituted with a methyl group. This substitution eliminates the acidic proton at N1, rendering the molecule incapable of acting as a Brønsted-Lowry acid at the imidazole ring.

The methylation at N1 has a slight electronic effect on the ring, making the non-methylated nitrogen at position 3 (N3) slightly more basic than the corresponding nitrogen in an unsubstituted imidazole. This N3 atom is the primary basic center of the molecule, with its lone pair not being involved in the aromatic π-system and thus readily available for protonation. The resulting protonated species, the imidazolium (B1220033) cation, is stabilized by resonance.

| Compound | Conjugate Acid pKa | Reference |

| Imidazole | ~7.0 | |

| 1-Methylimidazole | ~7.4 |

Reactivity of the Carbohydrazide (B1668358) Functionality: Nucleophilic and Electrophilic Sites

The carbohydrazide group (-CO-NH-NH₂) is a versatile functional group possessing both nucleophilic and electrophilic characteristics, which dictates its reactivity.

Nucleophilic Sites:

Terminal Amino Group (-NH₂): The primary nucleophilic site is the terminal nitrogen atom of the hydrazinyl group. The lone pair of electrons on this nitrogen is highly available for attacking electrophilic centers. A common reaction showcasing this nucleophilicity is the condensation with aldehydes and ketones to form stable N'-alkylidene or N'-arylidene carbohydrazide derivatives, commonly known as hydrazones.

Carbonyl Oxygen (=O): The oxygen atom of the carbonyl group also possesses lone pairs and can act as a nucleophile or, more commonly, as a Lewis base, coordinating to protons or metal ions.

Electrophilic Site:

Carbonyl Carbon (=C=O): The carbonyl carbon is electron-deficient due to the polarization of the carbon-oxygen double bond. This makes it an electrophilic center, susceptible to attack by various nucleophiles.

The dual reactivity allows the carbohydrazide moiety to participate in a wide array of chemical transformations, making it a valuable functional group in organic synthesis.

Role as a Synthetic Building Block and Chemical Intermediate

This compound is a valuable synthetic building block due to the presence of two key reactive components: the imidazole ring and the carbohydrazide functional group. The imidazole ring is a significant pharmacophore found in numerous biologically active compounds and serves as a crucial element in drug design. The carbohydrazide moiety provides a reactive handle for a variety of chemical transformations.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Carbohydrazides are well-established precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds. The this compound molecule can be used to construct bicyclic systems or molecules where the imidazole is appended to another heterocyclic ring. For instance, the reaction of carbohydrazides with reagents like carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole-thiones. Similarly, cyclocondensation reactions with 1,3-dicarbonyl compounds can yield pyrazole (B372694) derivatives, while reactions with α-haloketones can be used to synthesize various other ring systems. The initial formation of a hydrazone by reacting the carbohydrazide with an aldehyde or ketone is often the first step, with the resulting hydrazone undergoing subsequent cyclization to form the final heterocyclic product.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. Hydrazides and their derivatives are frequently employed as one of the key components in various MCRs. The nucleophilic terminal -NH₂ group of this compound makes it a suitable candidate for such reactions. It can, for example, react with an aldehyde and another nucleophile (like a β-ketoester or malononitrile) in a one-pot synthesis to generate complex, highly functionalized molecules. Imidazole itself can also function as an organocatalyst in certain MCRs, further highlighting the potential utility of this scaffold in diversity-oriented synthesis.

Coordination Chemistry: Ligand Properties of this compound and Related Imidazole Ligands

Imidazole and its derivatives are prominent ligands in coordination chemistry, owing to the ability of the sp²-hybridized pyridine-like nitrogen atom to coordinate effectively with a wide range of metal ions. The N-methylation in this compound does not impede this ability and, in fact, prevents potential complications from deprotonation at N1, making N3 the unambiguous coordination site.

The carbohydrazide functional group provides additional potential donor sites, specifically the carbonyl oxygen and the terminal amino nitrogen. This allows this compound to act as a multidentate ligand, potentially binding to a metal center in a chelating fashion. This chelation can lead to the formation of stable five- or six-membered rings with the metal ion, enhancing the thermodynamic stability of the resulting complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound or related ligands typically involves the direct reaction of the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727). The resulting complexes can often be isolated as crystalline solids.

The characterization of these newly formed metal complexes is carried out using a combination of analytical and spectroscopic techniques to elucidate their structure and bonding.

| Technique | Purpose and Typical Observations |

| FT-IR Spectroscopy | Used to identify the coordination sites of the ligand. A shift in the stretching frequency of the C=O (carbonyl) group to a lower wavenumber upon complexation indicates coordination through the carbonyl oxygen. Similarly, changes in the vibration bands associated with the imidazole C=N and the hydrazide N-H groups can confirm their involvement in bonding to the metal ion. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps to infer the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, square planar). |

| ¹H and ¹³C NMR Spectroscopy | Used for diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation in solution. |

| Molar Conductivity | Measurements of the molar conductivity of the complex in a suitable solvent (like DMF or DMSO) help to determine whether the anions are coordinated to the metal ion or exist as free counter-ions in the crystal lattice, thus indicating if the complex is an electrolyte or non-electrolyte. |

| Magnetic Susceptibility | For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), this measurement helps to determine the number of unpaired electrons and provides further insight into the oxidation state and geometry of the metal center. |

| Elemental Analysis | Confirms the empirical formula of the complex by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. |

| X-ray Crystallography | Provides definitive structural information by determining the precise bond lengths, bond angles, and overall three-dimensional arrangement of atoms in the crystal, confirming the coordination mode of the ligand and the geometry of the metal center. |

Chelation Modes and Coordination Geometries in Metal-Organic Frameworks and Coordination Polymers

This compound possesses multiple potential coordination sites, making it a versatile ligand for the construction of coordination polymers and MOFs. The primary coordination sites are the pyridine-type nitrogen atom of the imidazole ring and the oxygen and terminal nitrogen atoms of the carbohydrazide moiety.

The imidazole ring typically coordinates to metal ions through its sp²-hybridized nitrogen atom (N3), which acts as a monodentate ligand. wikipedia.orgresearchgate.net The N-methylation at the N1 position prevents its participation in coordination and eliminates the possibility of imidazolate bridge formation, which is common for unsubstituted imidazoles. wikipedia.org

The carbohydrazide group (-CONHNHCH₃) offers several potential binding modes. It can act as a neutral monodentate ligand, typically through the carbonyl oxygen atom. More commonly, after deprotonation of the hydrazinic nitrogen, it can act as a bidentate chelating ligand, coordinating through the carbonyl oxygen and the terminal nitrogen atom to form a stable five-membered ring with a metal center. This O, N-bidentate chelation is a well-established coordination mode for hydrazone and related ligands in metal complexes. nih.govresearchgate.net

Depending on the metal ion, counter-ion, and reaction conditions, this compound could exhibit the following chelation modes in MOFs and coordination polymers:

Monodentate: Coordination solely through the imidazole N3 atom, leaving the carbohydrazide group available for hydrogen bonding or further coordination.

Bidentate Bridging: The imidazole N3 could coordinate to one metal center, while the carbohydrazide group (in its neutral or deprotonated form) coordinates to an adjacent metal center, thus propagating a polymeric chain.

Bidentate Chelating: The carbohydrazide moiety could chelate a metal ion, with the imidazole ring either remaining uncoordinated or binding to another metal center.

The coordination geometry around the metal centers would be dictated by the preferred coordination number of the metal ion and the steric bulk of the ligands. Common geometries such as tetrahedral, square planar, and octahedral could be anticipated. wikipedia.org For instance, with transition metals like Cu(II) or Ni(II), square planar or octahedral geometries are plausible, while Zn(II) or Cd(II) might favor tetrahedral or octahedral environments. jocpr.com

| Chelation Mode | Coordinating Atoms | Potential Functionality | Example Metal Ions | Common Geometries |

|---|---|---|---|---|

| Monodentate (Imidazole) | N3 of Imidazole | Pendant carbohydrazide for H-bonding | Various transition metals | Tetrahedral, Octahedral |

| Monodentate (Carbonyl) | Carbonyl Oxygen | Pendant imidazole for further coordination | Harder metal ions | Octahedral |

| Bidentate (Chelating) | Carbonyl Oxygen, Terminal Nitrogen | Forms stable 5-membered chelate ring | Cu(II), Ni(II), Zn(II) | Square Planar, Octahedral |

| Bidentate (Bridging) | N3 of Imidazole, Carbonyl Oxygen | Links two metal centers | Cd(II), Mn(II) | Octahedral |

Applications in Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. rsc.org this compound is an excellent candidate for these fields due to its capacity for forming robust hydrogen bonds and participating in other non-covalent interactions like π-π stacking.

The carbohydrazide group is a potent hydrogen-bonding unit. The N-H protons of the hydrazide are effective hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This allows for the formation of strong and directional hydrogen bonds, leading to the self-assembly of molecules into higher-order structures such as dimers, tapes, sheets, or three-dimensional networks. nih.gov

For instance, the complementary hydrogen bonding between the N-H donor and the C=O acceptor of adjacent this compound molecules can lead to the formation of a dimeric supramolecular structure. nih.gov These dimers can then further assemble through weaker interactions involving the imidazole rings.

The imidazole ring itself can participate in various non-covalent interactions. The aromatic nature of the ring allows for π-π stacking interactions, which can play a significant role in stabilizing the crystal packing. researchgate.net Furthermore, the C-H bonds of the imidazole ring can act as weak hydrogen bond donors, interacting with suitable acceptors.

The interplay of these different non-covalent interactions can be exploited in crystal engineering to direct the assembly of this compound into predictable supramolecular architectures. kaust.edu.sa By modifying reaction conditions or introducing co-formers (other molecules that can participate in hydrogen bonding), it is possible to generate a variety of self-assembled systems with different topologies and potential properties. The self-assembly of imidazole derivatives with other molecules and ions has been shown to produce functional supramolecular catalysts. researchgate.netsciopen.com

| Interaction Type | Participating Groups | Common Supramolecular Motif | Potential Impact on Structure |

|---|---|---|---|

| Hydrogen Bonding (Strong) | -C=O --- H-N- (Carbohydrazide) | Dimers, Chains, Sheets | Primary driver of self-assembly |

| π-π Stacking | Imidazole Rings | Stacked columns or layers | Stabilizes crystal packing |

| C-H---O/N Hydrogen Bonding | Imidazole C-H, Carbonyl O or Imidazole N | Inter-linking of primary motifs | Adds dimensionality and robustness |

Mechanistic Insights into Biological Activities of N Methyl 1h Imidazole 5 Carbohydrazide and Its Analogues in Vitro Focus

In Vitro Enzyme Inhibition Studies

The therapeutic potential of many compounds lies in their ability to selectively inhibit enzymes that are critical for the progression of diseases. In vitro enzyme inhibition assays are fundamental in identifying and characterizing the inhibitory activity of novel compounds like N'-Methyl-1H-imidazole-5-carbohydrazide and its analogues against a panel of clinically relevant enzymes.

Analogues of this compound have demonstrated significant inhibitory potential against a range of metabolic enzymes. For instance, certain imidazole (B134444) derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) isozyme, an important target in anti-inflammatory therapies. researchgate.netresearchgate.net These compounds exhibit IC50 values in the potent micromolar range, indicating strong inhibitory activity. researchgate.net

In the context of diabetes, imidazole derivatives have been investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose absorption. nih.govnih.gov For example, 4,5-diphenylimidazole-2-thione, an imidazole analogue, displayed non-competitive inhibition against both α-glucosidase and α-amylase with Ki values of 3.5 x 10^-5 M and 6.5 x 10^-5 M, respectively. nih.gov Another related compound, (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, showed moderate inhibitory activity against α-glucosidase and α-amylase with IC50 values of 310.57 ± 2.67 µM and 182.19 ± 3.20 µM, respectively. tandfonline.com

Furthermore, the emergence of drug-resistant tuberculosis has spurred the search for new inhibitors of essential mycobacterial enzymes like InhA, an enoyl-ACP reductase. nih.govnih.gov While direct studies on this compound are limited, the imidazole scaffold is a key feature in many potent InhA inhibitors. nih.govmdpi.com

The table below summarizes the in vitro inhibitory activities of various imidazole analogues against key metabolic enzymes.

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

| Imidazole Derivatives | COX-2 | 0.05–0.11 µM | researchgate.net |

| 4,5-diphenylimidazole-2-thione | α-Glucosidase | Ki = 3.5 x 10^-5 M | nih.gov |

| 4,5-diphenylimidazole-2-thione | α-Amylase | Ki = 6.5 x 10^-5 M | nih.gov |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Glucosidase | 310.57 ± 2.67 µM | tandfonline.com |

| (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide | α-Amylase | 182.19 ± 3.20 µM | tandfonline.com |

This table is interactive. You can sort and filter the data.

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for rational drug design. Computational docking studies have been instrumental in elucidating the binding modes of imidazole-based inhibitors. For instance, docking studies of imidazole derivatives with COX-2 have revealed key interactions with the active site residues, explaining their selective inhibition. researchgate.net

In the case of α-glucosidase and α-amylase inhibitors, molecular docking has helped to identify the specific amino acid residues within the enzyme's active site that form hydrogen bonds and hydrophobic interactions with the imidazole-based compounds. tandfonline.com These interactions are critical for stabilizing the enzyme-inhibitor complex and are responsible for the observed inhibitory activity.

For InhA inhibitors, the imidazole core can form crucial hydrogen bonds with the NAD+ cofactor and key residues in the active site, such as Tyr158, effectively blocking the substrate-binding site. nih.gov The hydrophobic side chains of these inhibitors often occupy a hydrophobic pocket within the enzyme, further enhancing their binding affinity. nih.gov

In Vitro Anticancer and Antitumor Mechanisms

The imidazole scaffold is present in numerous anticancer agents, and its derivatives have shown promising in vitro activity against various cancer cell lines. tubitak.gov.trnih.govresearchgate.net

One of the key mechanisms of action for some imidazole-based anticancer compounds is the targeting of microtubules. nih.govnih.gov These compounds can act as microtubule-targeting agents (MTAs), which disrupt the dynamics of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest, where the cancer cells are unable to complete cell division, and subsequently undergo apoptosis or programmed cell death. nih.govnih.gov For example, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) has been shown to be more toxic to breast cancer cells than to normal fibroblast cells. nih.govnih.gov

The table below presents the in vitro anticancer activity of an imidazole analogue against different cell lines.

| Compound | Cell Line | IC50 Value | Reference |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 µM | nih.govnih.gov |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 µM | nih.govnih.gov |

| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | L-cells (normal fibroblast) | 59.6 ± 2.5 µM | nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Furthermore, some imidazole derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer. nih.govresearchgate.netnih.govsemanticscholar.org By inhibiting these kinases, the compounds can block the signaling pathways that drive cancer cell proliferation and survival.

Induction of Apoptosis in Cancer Cell Lines (In Vitro Models)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. nih.gov Numerous in vitro studies have demonstrated that imidazole carbohydrazide (B1668358) analogues and related heterocyclic compounds are potent inducers of apoptosis across various human cancer cell lines. nih.govnih.gov

For instance, studies on imidazopyridine carbohydrazide derivatives have shown clear evidence of apoptosis induction. One active compound induced morphological changes in MCF-7 breast cancer cells characteristic of apoptosis, including nuclear condensation and fragmentation. nih.gov Similarly, other synthesized imidazole derivatives were found to trigger both early and late-stage apoptosis in MCF-7 cells. nih.gov The evaluation of novel pyrazole-5-carbohydrazide hydrazone derivatives also identified compounds that potently induce apoptosis in A549 lung cancer cells. nih.gov

The pro-apoptotic effects are not limited to a single cancer type. A bromo-derivative of benzimidazole (B57391) demonstrated a concentration-dependent increase in late apoptotic cells in MCF-7 (breast), DU-145 (prostate), and H69AR (multidrug-resistant small cell lung) cancer cells. nih.gov This suggests that the apoptotic mechanism may be effective against a range of genotypically different cancers. The analysis of these compounds often involves techniques such as Annexin V/PI staining to quantify the progression of cells through the apoptotic process. nih.gov The ability of these compounds to trigger apoptosis is a key feature of a successful therapeutic agent, as the evasion of apoptosis is a hallmark of cancer. nih.gov

Table 1: In Vitro Apoptotic Activity of Imidazole Analogues in Cancer Cell Lines

Summary of research findings on the induction of apoptosis by various imidazole-related carbohydrazide and hydrazone derivatives in different cancer cell lines.

| Compound Class | Specific Analogue Example | Cancer Cell Line | Observed Apoptotic Effects | Reference |

|---|---|---|---|---|

| Imidazopyridine Carbohydrazide | Compound 7d (4-bromophenyl pendant) | MCF-7 (Breast) | Induction of nuclear condensation and fragmentation. | nih.gov |

| Imidazole-2-thione | Compound 5 (N-1 arylidene amino) | MCF-7 (Breast) | Increase in both early and late stage apoptosis. | nih.gov |

| Benzimidazole Derivative | Compound 5 (bromo-derivative) | MCF-7 (Breast), DU-145 (Prostate), H69AR (Lung) | Concentration-dependent increase in late apoptotic cells. | nih.gov |

| Pyrazole-5-carbohydrazide Hydrazone | Compound 3e | A549 (Lung) | Identified as a potent apoptosis inducer. | nih.gov |

Modulation of Specific Molecular Pathways (In Vitro)

The induction of apoptosis by this compound analogues is often the result of their interaction with and modulation of specific molecular pathways critical for cancer cell survival and proliferation. In vitro assays are essential for elucidating these mechanisms.

Cell Cycle Arrest: A common mechanism preceding apoptosis is cell cycle arrest. nih.gov Treatment of cancer cells with imidazole derivatives frequently leads to a halt in cell cycle progression, particularly at the G2/M phase. nih.gov For example, a potent benzimidazole derivative was found to significantly increase the population of cells in the G2/M phase, an effect that was modulated through a p53-independent mechanism. nih.gov Another benzimidazole-based compound, a structural analog of the microtubule-depolymerizing agent nocodazole, was shown to block the cell cycle in the G2/M phase, which was associated with the cytoplasmic accumulation of cyclin B1. mdpi.com This prolonged arrest in mitosis can be a direct trigger for the initiation of apoptosis. mdpi.com

Enzyme and Kinase Inhibition: Structure-based drug design has led to the development of 1-methyl-1H-imidazole derivatives as potent inhibitors of Janus-associated kinase 2 (Jak2). researchgate.net Jak2 is a key component of the Jak/STAT signaling pathway, which, when constitutively activated, promotes cellular proliferation and resistance to apoptosis. researchgate.net These imidazole derivatives act as ATP-competitive inhibitors, effectively blocking the downstream signaling cascade. researchgate.net

Apoptotic Pathway Activation: In vitro experiments reveal that imidazole analogues can activate a complex cascade of biochemical events to execute apoptosis. Studies on related heterocyclic compounds, such as 1,4-benzothiazines, show that apoptosis induction involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov Key events observed include the activation of caspase-8, associated with the extrinsic pathway, and caspase-9, the initiator caspase of the intrinsic pathway. nih.gov This is often accompanied by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, ultimately leading to the activation of the executioner caspase-3. nih.gov

Table 2: Modulation of Molecular Pathways by Imidazole Analogues (In Vitro)

Overview of specific molecular targets and pathways affected by imidazole and related heterocyclic compounds in cancer cell lines.

| Compound Class | Molecular Target/Pathway | In Vitro Effect | Reference |

|---|---|---|---|

| 1-Methyl-1H-imidazole Derivatives | Jak2/STAT Pathway | Potent, ATP-competitive inhibition of Jak2 kinase. | researchgate.net |

| Benzimidazole Derivatives | Cell Cycle (G2/M Checkpoint) | Increased cell population in G2/M phase; p53-independent. | nih.gov |

| Carbazole Imidazolium (B1220033) Salts | Cell Cycle & Apoptosis | Induction of cell cycle arrest and apoptosis. | nih.gov |

| 1,4-Benzothiazine Analogues | Caspase Cascade | Activation of caspase-8, caspase-9, and caspase-3. | nih.gov |

| Benzimidazole Carbamate Ester | Cell Cycle (G2/M Checkpoint) | Blockade of G2/M phase with cytoplasmic accumulation of cyclin B1. | mdpi.com |

Other In Vitro Biological Activities and Mechanistic Considerations (e.g., Antioxidant, Anti-inflammatory Activity via In Vitro Assays)

Beyond their anticancer properties, imidazole carbohydrazide derivatives have been investigated for a range of other biological activities in vitro, most notably as antioxidant and anti-inflammatory agents. nih.govmdpi.com

Antioxidant Activity: The antioxidant potential of these compounds is typically evaluated using various in vitro chemical and cell-based assays. mdpi.com Common methods include assessing the compound's ability to scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, or its capacity to reduce ferric iron, as measured in the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Other assays like the Oxygen Radical Absorbance Capacity (ORAC) test and the inhibition of lipid peroxidation (LPO) in rat liver microsomes provide further mechanistic insights. nih.govnih.gov

Studies on benzimidazole hydrazones and related carbohydrazides have demonstrated significant antioxidant properties in these assays. nih.govnih.gov For instance, a series of N'-(arylmethylene) acetohydrazide derivatives showed notable inhibitory activity against lipid peroxidation. nih.gov The hydrazide-hydrazone functional group is considered important for these radical-scavenging properties. zenodo.org

Anti-inflammatory Activity: The imidazole nucleus is present in compounds with known anti-inflammatory effects. researchgate.netijpsjournal.com In vitro models are crucial for dissecting the molecular mechanisms behind this activity. A key pathway in inflammation is mediated by the transcription factor NF-κB. Research on imidazole-containing analogues of the specialized pro-resolving mediator lipoxin A4 demonstrated a potent anti-inflammatory effect. mdpi.com One dimethylimidazole analogue was found to reduce lipopolysaccharide (LPS)-induced NF-κB activity by 44% at a picomolar concentration, highlighting its significant potency. mdpi.com This indicates that imidazole derivatives can interfere with pro-inflammatory signaling cascades at the cellular level.

Lead Compound Identification and Optimization in Medicinal Chemistry Research (In Vitro Studies)

The imidazole carbohydrazide scaffold is a valuable starting point for the discovery of new therapeutic agents. nih.govresearchgate.net In medicinal chemistry, this core structure is used to generate libraries of related compounds that are then screened in vitro to identify "lead compounds"—molecules with promising biological activity that can be further optimized. nih.gov

The process begins with the design and synthesis of novel derivatives, often involving the introduction of different substituents onto the imidazole ring or modification of the carbohydrazide side chain. nih.gov These new molecules are then subjected to high-throughput in vitro screening against specific biological targets, such as enzymes or cancer cell lines. nih.govnih.gov

For example, in the search for novel anticancer agents, a series of imidazole-1,2,3-triazole hybrids were synthesized and screened against colon, cervical, and breast cancer cell lines. nih.gov From this screening, specific compounds bearing an aromatic carboxylic group were identified as having potency comparable to the standard drug doxorubicin, marking them as promising lead compounds for further investigation. nih.gov Similarly, an imidazole-containing analogue of lipoxin A4 was identified as a lead compound after it showed greater anti-inflammatory potency and efficiency than any other analogue synthesized in the study. mdpi.com Once a lead is identified, subsequent research focuses on optimizing its properties, such as efficacy and selectivity, through further chemical modification.

Structure-Activity Relationship (SAR) Studies for In Vitro Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization. By systematically altering the chemical structure of an active compound and evaluating the corresponding changes in in vitro efficacy, researchers can determine which molecular features are essential for its biological activity. nih.govnih.gov

For hydrazone derivatives of pyrazole-5-carbohydrazide, SAR studies have revealed that lipophilicity (measured as LogP) is a critical factor for their inhibitory effects on A549 lung cancer cells. nih.gov Compounds within a specific LogP range (4.12–6.80) showed the best activity, and the presence of a hydrazone derived from salicylaldehyde (B1680747) was found to significantly enhance inhibitory effects. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

Key molecular features influencing the in vitro efficacy of imidazole analogues and related heterocyclic compounds.

| Compound Class | Activity Type | Key SAR Findings | Reference |

|---|---|---|---|

| Pyrazole-5-carbohydrazide Hydrazones | Anticancer (A549 cells) | Optimal lipophilicity (LogP 4.12-6.80) is crucial. Hydrazones from salicylaldehyde show higher activity. | nih.gov |

| Carbazole Imidazolium Salts | Anticancer | Presence of a 5,6-dimethyl-benzimidazole ring and specific substituents (2-bromobenzyl) at the imidazolyl-3-position enhance activity. | nih.gov |

| 1,4-Benzothiazine Analogues | Apoptosis Induction | Sulfur oxidation state, presence of a carbonyl group, and the nature/position of side chains modulate efficacy. | nih.gov |

| Imidazopyridine Derivatives | α-Glucosidase Inhibition | The number, position, and electronic nature of substituents on the aryl ring are critical for inhibitory potential. | nih.gov |

Advanced Research Methodologies Applied to N Methyl 1h Imidazole 5 Carbohydrazide Research

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone in the rational design and optimization of bioactive molecules like N'-Methyl-1H-imidazole-5-carbohydrazide. nih.gov These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For a series of imidazole (B134444) derivatives, QSAR models can predict their therapeutic potential, thereby prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and time-consuming laboratory screening. researchgate.netresearchgate.net

The development of a robust QSAR model for this compound analogs would involve the generation of a dataset of structurally related compounds with their corresponding experimentally determined biological activities. nih.gov Various molecular descriptors, which quantify different aspects of a molecule's physicochemical properties, are then calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the electron distribution within the molecule.

Hydrophobic descriptors: Relating to the lipophilicity of the compound.

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to create a mathematical equation that links these descriptors to the observed biological activity. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be utilized for more complex relationships. researchgate.net

For instance, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map illustrating the regions around the this compound scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are crucial for activity. ccspublishing.org.cn This visual representation is invaluable for medicinal chemists to design new derivatives with enhanced potency and selectivity. ccspublishing.org.cn A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, significantly streamlining the drug discovery process. nih.gov

| QSAR Aspect | Description | Example Descriptors/Methods |

|---|---|---|

| Predictive Modeling | Establishes a mathematical relationship between chemical structure and biological activity to predict the potency of new analogs. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Topological, Geometrical, Electronic, and Hydrophobic descriptors. |

| 3D-QSAR | Provides a 3D map of favorable and unfavorable interaction regions around the molecule. | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). ccspublishing.org.cn |

High-Throughput Screening (HTS) Techniques for Compound Library Evaluation

High-Throughput Screening (HTS) is a powerful technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds to identify those that are active in a particular biological assay. ewadirect.comresearchgate.net In the context of this compound, HTS would be employed to evaluate a library of its derivatives to identify "hits" with desired biological activities. researchgate.net

The process begins with the creation of a diverse compound library, which can be synthesized based on the this compound scaffold. thermofisher.com This library would then be subjected to automated testing using a specific assay designed to measure a particular biological effect, such as enzyme inhibition or receptor binding. ewadirect.com The Maybridge screening collection, for example, contains over 51,000 diverse organic compounds that are designed to be drug-like, adhering to principles such as Lipinski's Rule of Five, which increases the likelihood of identifying successful hits. thermofisher.com

Various HTS assay formats can be utilized, including:

Biochemical assays: These measure the effect of a compound on a purified target, such as an enzyme or receptor.

Cell-based assays: These assess the effect of a compound on whole cells, providing a more physiologically relevant context.

The data generated from HTS is then analyzed to identify active compounds, which are then subjected to further validation and optimization. researchgate.net For instance, a cell-based high-throughput screening of a diverse chemical library led to the identification of a benzoimidazole compound as a selective inhibitor of a particular kinase, demonstrating the power of this technique in finding novel therapeutic agents. nih.gov

| HTS Technique | Application | Key Advantage |

|---|---|---|

| Biochemical Screening | Testing the effect of compounds on purified biological targets (e.g., enzymes, receptors). | Provides direct information about the interaction with the molecular target. |

| Cell-Based Screening | Evaluating the effect of compounds on living cells. | Offers a more physiologically relevant assessment of compound activity. nih.gov |

| Virtual Screening | Computational screening of large compound libraries against a target of known structure. | Cost-effective and rapid method to prioritize compounds for experimental screening. ewadirect.com |

Integration of Chemoinformatics and Computational Drug Design Platforms

The fields of chemoinformatics and computational drug design are integral to modern drug discovery and are extensively applied in the research of compounds like this compound. nih.gov These platforms integrate various computational tools to analyze, predict, and design molecules with desired properties, thereby accelerating the drug development pipeline. bioinfopublication.org

A typical workflow for the computational design of this compound derivatives would involve several key steps:

Target Identification and Validation: Identifying a biological target relevant to a specific disease.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a derivative of this compound) when bound to a receptor to form a stable complex. nih.gov It provides insights into the binding mode and affinity, helping to rationalize the structure-activity relationships. arabjchem.org For example, molecular docking studies on imidazole derivatives have been used to predict their binding modes in the active sites of various enzymes. mdpi.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. nih.gov This early assessment of drug-like properties is crucial to avoid late-stage failures in drug development. mdpi.com

The integration of these computational methods allows for a comprehensive in silico evaluation of this compound derivatives before their actual synthesis, saving significant time and resources.

| Computational Platform | Function | Significance |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a biological target. nih.gov | Guides the design of compounds with improved binding characteristics. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the dynamic behavior of the ligand-receptor complex. nih.gov | Assesses the stability of the complex and identifies key interactions. |

| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of a compound. nih.gov | Helps in the early identification of compounds with poor drug-like properties. mdpi.com |

Advanced Spectroscopic Probes for Real-Time Molecular Interaction Studies

Advanced spectroscopic techniques are invaluable for studying the interactions of this compound with its biological targets in real-time and at an atomic level. jelsciences.comresearchgate.net These methods provide detailed information about the binding event, including the binding affinity, kinetics, and the specific residues involved in the interaction.

One of the most powerful techniques in this regard is Nuclear Magnetic Resonance (NMR) spectroscopy . nih.gov NMR can be used in several ways to study protein-ligand interactions:

Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this method involves monitoring the changes in the chemical shifts of the protein's signals upon the addition of the ligand. nih.gov The residues that show significant chemical shift changes are likely to be part of the binding site.

Saturation Transfer Difference (STD) NMR: This technique is particularly useful for studying weak interactions. It identifies which parts of the ligand are in close proximity to the protein, providing a map of the ligand's binding epitope.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide distance information between protons in the ligand and the protein, which can be used to determine the three-dimensional structure of the complex. nih.gov

Other spectroscopic techniques that can be employed include:

Fluorescence Spectroscopy: This method can be used to monitor changes in the intrinsic fluorescence of a protein upon ligand binding or by using fluorescently labeled ligands or proteins. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the kinetics of binding and dissociation, allowing for the determination of binding affinity. jelsciences.com

These advanced spectroscopic methods provide a detailed picture of the molecular interactions of this compound, which is crucial for understanding its mechanism of action and for the rational design of improved analogs. researchgate.net

Isotopic Labeling and Deuterated Analog Synthesis for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in a chemical reaction or biological process, thereby elucidating reaction mechanisms. researchgate.netnih.gov In the context of this compound, the synthesis of isotopically labeled analogs, particularly deuterated versions, can provide invaluable insights into its mechanism of action. scripps.edu

Deuterated analog synthesis involves replacing one or more hydrogen atoms in the this compound molecule with deuterium (B1214612), a stable isotope of hydrogen. These deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, which can be detected by mass spectrometry.

The applications of isotopic labeling in the study of this compound include:

Metabolic Studies: By administering a deuterated analog and analyzing the metabolites, it is possible to identify the metabolic pathways of the compound and the enzymes involved.

Mechanistic Studies of Enzyme Inhibition: If this compound is an enzyme inhibitor, a deuterated analog can be used to probe the mechanism of inhibition. For example, if a C-H bond is broken in the rate-determining step of the enzymatic reaction, replacing the hydrogen with deuterium will slow down the reaction, an effect known as the kinetic isotope effect.

NMR Studies: Isotopic labeling with ¹³C or ¹⁵N can be used to simplify complex NMR spectra and to facilitate the study of protein-ligand interactions, as described in the previous section.

The synthesis of deuterated this compound would likely involve the use of deuterated starting materials or reagents in the synthetic route. The resulting labeled compound can then be used in a variety of experiments to gain a deeper understanding of its biological activity. nih.gov

Future Directions and Emerging Trends in N Methyl 1h Imidazole 5 Carbohydrazide Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For N'-Methyl-1H-imidazole-5-carbohydrazide, future efforts will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives. This includes the exploration of green chemistry principles such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Imidazole (B134444) Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalysts | Often heavy metals or strong acids/bases | Biocatalysts (e.g., lemon juice), eco-friendly catalysts (e.g., ZnO NPs) researchgate.netsemanticscholar.org |

| Solvents | Often toxic organic solvents | Water, solvent-free conditions, or biodegradable solvents asianpubs.orgnih.gov |

| Efficiency | Multi-step processes with intermediate purification | One-pot reactions, multicomponent reactions asianpubs.orgrsc.org |

| Waste Generation | Higher waste production | Minimized waste, improved atom economy |

| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, sometimes at room temperature ajgreenchem.com |

Rational Design of Derivatives with Enhanced Target Specificity and Reduced Off-Target Interactions

The therapeutic potential of many bioactive molecules is often hampered by a lack of specificity, leading to undesirable off-target effects. A major future direction for this compound research lies in the rational design of derivatives with improved target specificity. This involves a deep understanding of the structure-activity relationships (SAR), which dictate how modifications to the molecule's structure affect its biological activity. researchgate.netjopir.in

By systematically altering different parts of the this compound scaffold, researchers can identify the key molecular features responsible for its interaction with biological targets. researchgate.net For instance, studies on other imidazole-based compounds have shown that the introduction of specific substituents can significantly enhance potency and selectivity. acs.orgmdpi.com This knowledge can then be used to design new derivatives with optimized binding affinities for their intended targets, while minimizing interactions with other proteins or enzymes that could lead to side effects. The goal is to develop compounds that are not only effective but also have a cleaner biological profile. nih.gov

Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical and biological research. For this compound, this integrated approach promises to provide unprecedented insights into its mechanism of action at the molecular level. Computational techniques such as Density Functional Theory (DFT) and molecular docking are powerful tools for predicting the three-dimensional structure of the molecule, its electronic properties, and how it interacts with biological targets. nih.govtubitak.gov.trnih.govmdpi.comtandfonline.com

These in silico studies can guide the design of experiments, saving time and resources. tubitak.gov.tr For example, molecular docking can predict the binding mode of this compound derivatives to a specific protein, and these predictions can then be tested experimentally through techniques like X-ray crystallography or NMR spectroscopy. tandfonline.com This iterative cycle of computational prediction and experimental verification allows for a much deeper and more nuanced understanding of the compound's biological activity. researchgate.net

Development of this compound as Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, the structural features of this compound make it an attractive candidate for development as a chemical probe. Chemical probes are molecules designed to visualize, track, or perturb biological processes in living systems. The imidazole moiety, in particular, has been successfully incorporated into fluorescent probes for various applications. nih.govrsc.orgresearchgate.net

Future research could focus on modifying the this compound structure to create derivatives that exhibit fluorescence or other detectable properties upon binding to a specific biological target. Such probes could be invaluable for studying disease states, monitoring cellular processes in real-time, and identifying new drug targets. For example, imidazole-based probes have been developed for imaging lysosomal pH and detecting reactive oxygen species like hypochlorite. nih.govnih.gov This emerging area of research could open up entirely new applications for this compound in the field of chemical biology and diagnostics.

Investigation of this compound in Catalyst Design and Material Science Applications

The utility of this compound is not limited to the biological realm. The unique electronic and structural properties of the N-methylimidazole and carbohydrazide (B1668358) components suggest potential applications in catalysis and material science. N-methylimidazole, for instance, is a well-known precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands in organometallic catalysis. It is also used as a catalyst and a precursor to ionic liquids. wikipedia.org

The carbohydrazide moiety, with its multiple nitrogen and oxygen atoms, is an excellent chelating agent for metal ions. acs.org This suggests that this compound could serve as a versatile ligand for the synthesis of novel metal complexes with catalytic activity. researchgate.netnih.govacs.org These complexes could find applications in a wide range of chemical transformations. Furthermore, the ability of imidazole derivatives to be incorporated into polymers and other materials opens up possibilities for creating new functional materials with tailored properties, such as antibacterial surfaces or specialized coatings. mdpi.comacs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-Methyl-1H-imidazole-5-carbohydrazide, and how can purity be ensured?

- Methodology : The compound can be synthesized via cyclization reactions using phosphorous oxychloride under controlled temperatures (~120°C) or via TDAE (tetrakis(dimethylamino)ethylene)-mediated coupling of hydrazine derivatives with imidazole precursors . Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) and thin-layer chromatography (TLC). For structural confirmation, combine NMR (¹H and ¹³C) and IR spectroscopy to identify characteristic peaks (e.g., hydrazide N-H stretch at ~3200 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodology : Employ a multi-technique approach:

- NMR Spectroscopy : Assign peaks for the imidazole ring protons (δ 7.2–8.0 ppm) and methyl/hydrazide groups .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 168.1) and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring no deviations from expected geometry .

Q. What are the primary applications of this compound in biological research?

- Methodology : Screen for bioactivity using:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., ATP-binding site competition).

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization .

- Target Interaction Profiling : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved?

- Methodology : Address data contradictions via:

- High-Resolution Data Collection : Use synchrotron radiation for datasets with Rint < 5% .

- Refinement Protocols : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate with R1/wR2 convergence (< 5% gap) .

- Computational Validation : Compare experimental bond lengths with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. What strategies mitigate contradictions between computational and experimental spectral data?

- Methodology :

- DFT Benchmarking : Simulate NMR/IR spectra using hybrid functionals (e.g., ωB97X-D/cc-pVTZ) and calibrate against experimental data .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to align chemical shift predictions .

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust basis sets or exchange-correlation functionals .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

- Methodology :

- Synthetic Diversification : Introduce substituents (e.g., halogens, alkyl chains) at the hydrazide or imidazole positions .

- Biological Profiling : Test derivatives against a panel of targets (e.g., cancer cell lines, bacterial strains) using dose-response assays (IC50/EC50 determination) .

- QSAR Modeling : Develop 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent effects with activity .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodology :

- Reactivity Descriptors : Calculate Fukui indices (NPA charges) to identify nucleophilic/electrophilic sites .

- Transition State Modeling : Use Gaussian’s TS Berny algorithm to map reaction pathways (e.g., hydrazide acylation) .

- Machine Learning : Train models on existing imidazole reaction datasets to predict yields/conditions .

Q. How can researchers systematically review literature on this compound’s applications?

- Methodology :

- Database Mining : Use SciFinder/Reaxys with queries like imidazole-5-carbohydrazide AND (synthesis OR bioactivity) .

- Patent Analysis : Search Espacenet/USPTO for granted patents (e.g., WO2023/XXXXXX) .

- Expert Outreach : Collaborate via platforms like ResearchGate to access unpublished data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.